molecular formula C21H21FN4O3S2 B2518233 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 951468-44-3

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2518233
CAS No.: 951468-44-3
M. Wt: 460.54
InChI Key: LUYMEYDBIROFDL-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiazole sulfonamide class, characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural features include:

  • A 2-fluorophenyl group at position 2 of the triazolothiazole ring.
  • An ethyl linker connecting the triazolothiazole core to a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety.
  • Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring, which influence electronic and steric properties .

Friedel-Crafts reactions to generate sulfonylbenzene precursors.

Nucleophilic addition of hydrazides to isothiocyanates, forming hydrazinecarbothioamides.

Cyclization under basic conditions to yield triazolothiazoles .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S2/c1-13-10-18(29-3)19(11-14(13)2)31(27,28)23-9-8-15-12-30-21-24-20(25-26(15)21)16-6-4-5-7-17(16)22/h4-7,10-12,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYMEYDBIROFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” would likely involve multiple steps, including:

    Formation of the triazolothiazole core: This could be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Introduction of the fluorophenyl group: This might be done via a nucleophilic aromatic substitution reaction.

    Attachment of the sulfonamide group: This step could involve the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity, often involving:

    Catalysts: To increase reaction rates.

    Solvents: To dissolve reactants and control reaction conditions.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions but could include:

    Oxidized derivatives: Such as sulfoxides or sulfones.

    Reduced derivatives: Such as amines or alcohols.

    Substituted derivatives: With various functional groups replacing the fluorophenyl group.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a building block for more complex molecules.

    Study of reaction mechanisms: To understand how different functional groups interact.

Biology

    Biological assays: To test for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences
Compound Name Fluorophenyl Position Substituents on Benzene Ring Terminal Functional Group Molecular Weight
Target Compound 2-fluorophenyl 2-methoxy, 4,5-dimethyl Sulfonamide 446.5* (estimated)
N-(2-(2-(3-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-yl)Ethyl)-2-Methoxy-5-Methylbenzenesulfonamide 3-fluorophenyl 2-methoxy, 5-methyl Sulfonamide 446.5
N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide 4-fluorophenyl 4-methoxyphenyl Ethanediamide (amide) 452.4
N-(2-Methylphenyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-1-ylsulfanyl)Acetamide None 2-methylphenyl Acetamide 369.4

*Molecular weight inferred from analogues with similar substituents.

Key Observations:

Fluorophenyl Position: The target compound’s 2-fluorophenyl group may confer distinct electronic effects compared to 3- or 4-fluoro analogues.

Sulfonamide vs. Amide : Sulfonamides exhibit stronger hydrogen-bonding capabilities compared to amides, enhancing interactions with enzymes or receptors (e.g., kinases or carbonic anhydrases) .

Methoxy and Methyl Groups: The 4,5-dimethyl substitution on the benzene ring in the target compound increases hydrophobicity, possibly improving membrane permeability compared to mono-methyl or methoxy variants .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Triazolothiazole derivatives lack C=O absorption bands (~1660–1680 cm⁻¹) but show C=S stretches (~1240–1255 cm⁻¹), confirming tautomeric thione forms .
    • Sulfonamide groups exhibit characteristic S=O stretches (~1150–1350 cm⁻¹), absent in amide-based analogues .
  • NMR Data :
    • Protons on the ethyl linker (δ ~3.5–4.0 ppm) and aromatic substituents (δ ~6.5–8.0 ppm) are consistent across analogues .

Biological Activity

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole-thiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of triazoles can act against various bacterial strains. For instance:

Compound Target Bacteria Activity
N-{...}E. coliInhibitory
N-{...}Staphylococcus aureusModerate

These findings suggest that the compound may possess broad-spectrum antibacterial activity due to its structural characteristics.

2. Antiviral Properties

The potential antiviral activity of this compound has also been explored. Triazole derivatives have been noted for their ability to inhibit viral replication in certain studies:

  • Mechanism : Inhibition of viral RNA synthesis.
  • Case Study : A study demonstrated that similar triazole compounds effectively reduced viral load in infected cell lines.

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been evaluated through various in vitro assays. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:

Study Method Outcome
In vitro assayCytokine release from stimulated macrophagesSignificant reduction in TNF-alpha levels

4. Anticancer Activity

Recent investigations into the anticancer properties of triazole-containing compounds have revealed their potential in cancer therapy:

  • Mechanism : Induction of apoptosis in cancer cells.
  • Case Study : A derivative showed cytotoxic effects against MCF-7 (breast cancer) cells with an IC50 value indicating potent activity.

The biological activities of N-{...} can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It may act on various receptors implicated in inflammatory responses.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

The compound is typically synthesized via a one-pot catalyst-free reaction involving cyclization of precursor thiazole and triazole derivatives. Key steps include:

  • Condensation of 2-fluorophenyl-substituted thiazole intermediates with ethylenediamine derivatives.
  • Sulfonylation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under anhydrous conditions.
    Optimization strategies:
  • Temperature control : Maintaining 60–80°C improves cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Stoichiometric ratios : A 1:1.2 molar ratio of triazole to sulfonamide precursor minimizes side products .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the sulfonamide group (δ 3.1–3.3 ppm for SO2_2NH) and methoxy substituents (δ 3.8–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 446.5 (calculated for C22_{22}H21_{21}FN4_4O3_3S2_2) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the triazolo-thiazole core .

Q. How is initial bioactivity screening conducted for this compound?

  • In vitro assays : Antibacterial activity is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 8–32 µg/mL) .
  • Enzyme inhibition : Sulfonamide-targeted enzymes (e.g., carbonic anhydrase) are assayed using spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory data in reaction yields or bioactivity be resolved?

Contradictions often arise from:

  • Impurity profiles : Use HPLC-PDA (≥95% purity threshold) to identify byproducts from incomplete cyclization .
  • Biological variability : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .
  • Solvent effects : Compare DMF vs. acetonitrile in synthesis; the latter may reduce cytotoxicity artifacts in bioassays .

Q. What strategies are used to elucidate the mechanism of action?

  • Molecular docking : The sulfonamide group interacts with hydrophobic pockets of enzymes (e.g., ΔG = −9.2 kcal/mol for carbonic anhydrase IX) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d = 120 nM for hypothesized kinase targets) .
  • Gene expression profiling : RNA-seq identifies downregulation of oncogenic pathways (e.g., Myc) in cancer models .

Q. How are structure-activity relationships (SAR) explored for derivatives?

  • Functional group modifications :
    • Replacement of the 2-fluorophenyl group with chloro or methyl analogs alters lipophilicity (logP shifts from 2.8 to 3.5) .
    • Methoxy-to-ethoxy substitution improves metabolic stability in liver microsomes (t1/2_{1/2} increases from 1.2 to 3.5 hours) .
  • Pharmacophore mapping : 3D-QSAR models prioritize derivatives with enhanced steric bulk near the triazole ring .

Q. What advanced characterization methods address stability challenges?

  • Thermogravimetric analysis (TGA) : Degradation onset at 220°C indicates thermal stability .
  • Photostability assays : UV-Vis exposure (λ = 254 nm) reveals decomposition pathways via sulfonamide cleavage .
  • Forced degradation studies : Acidic conditions (pH 3.0) hydrolyze the thiazole ring, necessitating pH-controlled formulations .

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